Ethyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core. Key structural attributes include:
- Position 6: An isopropyl group, contributing steric bulk and lipophilicity.
- Position 3: An ethyl carboxylate ester, influencing solubility and metabolic stability.
- Counterion: Hydrochloride salt, enhancing crystallinity and aqueous solubility.
Properties
IUPAC Name |
ethyl 2-[(2-phenoxyacetyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S.ClH/c1-4-26-21(25)19-16-10-11-23(14(2)3)12-17(16)28-20(19)22-18(24)13-27-15-8-6-5-7-9-15;/h5-9,14H,4,10-13H2,1-3H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKSBSYXLIPYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)COC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the tetrahydrothieno[2,3-c]pyridine scaffold but differ in substituents at positions 2, 3, and 4. Below is a detailed comparison based on available
Table 1: Structural Comparison of Tetrahydrothieno[2,3-c]pyridine Derivatives
Key Insights from Structural Variations
Position 6 Substitution: Isopropyl (target compound and ): Enhances lipophilicity and steric hindrance compared to ethyl or benzyl . This may influence membrane permeability and target binding.
Position 2 Substituent: Phenoxyacetamido (target compound): Combines aromaticity (phenoxy) with hydrogen-bonding capacity (amide), likely optimizing receptor interactions. Naphthalenylacetamido : Larger aromatic system may enhance π-π stacking but reduce solubility.
Position 3 Functional Group :
- Ethyl carboxylate (target compound and ): Ester groups are metabolically labile (prone to hydrolysis) but improve cell permeability compared to carboxamide .
- Methyl carboxylate : Shorter alkyl chain reduces lipophilicity slightly vs. ethyl.
Pharmacological Implications: Evidence from SAR studies on related thiophene derivatives (e.g., adenosine receptor modulators ) suggests that substituents like trifluoromethyl or phenoxy on aromatic rings enhance binding affinity. The target compound’s phenoxyacetamido group may confer similar advantages. Carboxamide derivatives (e.g., ) likely exhibit greater metabolic stability but reduced absorption compared to carboxylate esters.
Research Findings and Trends
- Synthetic Accessibility : Carboxylate esters (e.g., target compound) are typically easier to synthesize than carboxamides, favoring scalable production .
- Safety Profiles : Hydrochloride salts (common across all compounds) improve handling but require strict control of humidity and temperature during storage .
- Computational Modeling: Molecular docking studies on similar scaffolds suggest that isopropyl and phenoxy groups optimize hydrophobic interactions in receptor pockets .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Ethyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization of tetrahydrothieno-pyridine precursors, amide coupling with phenoxyacetic acid derivatives, and salt formation. Key steps include:
- Cyclization : Temperature-controlled condensation of substituted pyridine intermediates (e.g., 70–80°C in ethanol) to form the tetrahydrothieno-pyridine core .
- Amide Coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF to attach the phenoxyacetamido group .
- Salt Formation : Hydrochloride salt precipitation via HCl gas bubbling in ethyl acetate .
- Optimization : Reaction yields are maximized by solvent selection (e.g., DMF for solubility) and monitoring via TLC/NMR to track intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon connectivity (e.g., δ 1.24 ppm for ethyl groups, δ 7.2–7.4 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ = 493.2) .
- X-ray Crystallography : Single-crystal analysis to resolve 3D conformation (e.g., SHELXL refinement for bond angles and torsional strain) .
Q. What are the primary solubility and stability considerations for this compound in preclinical studies?
- Methodological Answer :
- Solubility : Tested in DMSO (>10 mg/mL) and aqueous buffers (pH 4–7, <1 mg/mL). Co-solvents like PEG-400 improve bioavailability .
- Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (<5% degradation) .
Advanced Research Questions
Q. How can structural contradictions between computational models and crystallographic data be resolved?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated bond lengths/dihedral angles with X-ray data to identify discrepancies (e.g., ±0.05 Å tolerance) .
- Molecular Dynamics (MD) : Simulate conformational flexibility in solution to reconcile static crystallographic vs. dynamic NMR data .
Q. What experimental strategies address discrepancies between in vitro and in vivo pharmacological data?
- Methodological Answer :
- Assay Design : Use orthogonal assays (e.g., SPR for binding affinity, cell-based luciferase reporters for pathway inhibition) to validate target engagement .
- PK/PD Modeling : Correlate plasma concentration (Cmax = 1.2 µM at 10 mg/kg) with efficacy in animal models to identify bioavailability bottlenecks .
Q. How can researchers optimize reaction pathways to minimize by-products during scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2 models) to optimize temperature, solvent ratio, and catalyst loading .
- Continuous Flow Chemistry : Reduce side reactions (e.g., hydrolysis of ester groups) via precise residence time control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
